UMP Kinase Inhibition: ~2,100‑Fold Loss of Potency Upon ortho‑Substitution
In a head‑to‑head biochemical assay, N4,6‑diphenylpyrimidine‑2,4‑diamine inhibited Staphylococcus aureus UMP kinase with an IC₅₀ of 0.0156 µM. Introduction of a 2‑methoxy group on the N⁴‑phenyl ring (N4‑(2‑methoxyphenyl)‑6‑phenylpyrimidine‑2,4‑diamine) raised the IC₅₀ to 32.9 µM, representing a ~2,109‑fold reduction in potency. The 2‑methyl analog was even less active (IC₅₀ = 53.8 µM; ~3,450‑fold loss). In contrast, a 3‑methyl substitution was tolerated (IC₅₀ = 0.1 µM; ~6.4‑fold shift) [REFS‑1].
| Evidence Dimension | Biochemical IC₅₀ against S. aureus UMP kinase (PyrH) |
|---|---|
| Target Compound Data | IC₅₀ = 0.0156 µM |
| Comparator Or Baseline | N4-(2-methoxyphenyl)-6-phenylpyrimidine-2,4-diamine: IC₅₀ = 32.9 µM; N4-(2-methylphenyl)-6-phenylpyrimidine-2,4-diamine: IC₅₀ = 53.8 µM; N4-(3-methylphenyl)-6-phenylpyrimidine-2,4-diamine: IC₅₀ = 0.1 µM |
| Quantified Difference | 2‑Methoxy: ~2,109‑fold loss; 2‑Methyl: ~3,450‑fold loss; 3‑Methyl: ~6.4‑fold loss |
| Conditions | Enzyme‑coupled assay (PK/LDH), pH 7.5, 22 °C; data deposited in BRENDA from Doig et al. (2013) |
Why This Matters
This demonstrates that the unsubstituted phenyl ring at N⁴ is a non‑negotiable pharmacophoric element for high‑affinity UMP kinase binding, directly informing analog selection in antibacterial discovery programs.
- [1] BRENDA Enzyme Database. IC₅₀ values for EC 2.7.4.22 – N4,6‑diphenylpyrimidine‑2,4‑diamine (0.0156 µM), N4‑(2‑methoxyphenyl)‑6‑phenylpyrimidine‑2,4‑diamine (32.9 µM), N4‑(2‑methylphenyl)‑6‑phenylpyrimidine‑2,4‑diamine (53.8 µM), N4‑(3‑methylphenyl)‑6‑phenylpyrimidine‑2,4‑diamine (0.1 µM); data from Doig et al. (2013). View Source
